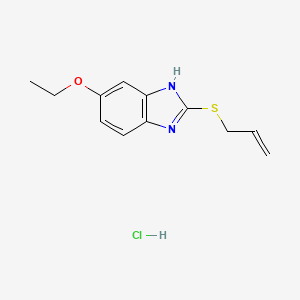![molecular formula C20H24ClNO B5188305 N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine](/img/structure/B5188305.png)
N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine, also known as ostarine, is a selective androgen receptor modulator (SARM) that is currently under investigation for its potential therapeutic applications in a variety of medical conditions. Ostarine is a nonsteroidal compound that selectively binds to androgen receptors in the body, which can lead to increased muscle mass, bone density, and other beneficial effects.
Mécanisme D'action
Ostarine works by selectively binding to androgen receptors in the body, which can lead to increased protein synthesis and muscle growth. Unlike traditional anabolic steroids, which can have a variety of negative side effects, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine is selective in its action and does not affect other tissues in the body.
Biochemical and Physiological Effects:
In addition to its effects on muscle and bone, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine has been shown to have other beneficial effects on the body. It has been shown to improve insulin resistance and glucose metabolism in animal studies, which could make it a potential treatment for type 2 diabetes. Ostarine has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine is its selectivity for androgen receptors, which makes it a safer alternative to traditional anabolic steroids. Ostarine also has a relatively long half-life, which means that it only needs to be administered once per day. However, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine is still in the early stages of clinical development, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are many potential future directions for research on N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine. One area of interest is its potential use in the treatment of muscle wasting in cancer patients. Ostarine has also been studied for its potential use in the treatment of sarcopenia, a condition characterized by age-related muscle loss. Other potential applications for N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine include the treatment of osteoporosis, type 2 diabetes, and inflammatory conditions such as arthritis.
Conclusion:
Ostarine is a promising compound that has shown potential therapeutic applications in a variety of medical conditions. Its selectivity for androgen receptors makes it a safer alternative to traditional anabolic steroids, and its long half-life makes it a convenient treatment option. However, more research is needed to determine its safety and efficacy in humans, and to explore its potential uses in a variety of medical conditions.
Méthodes De Synthèse
The synthesis of N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine involves the reaction of 4-chlorophenol with benzyl bromide in the presence of sodium hydride to form 4-chlorobenzyl phenyl ether. This compound is then reacted with N-methylcyclohexylamine in the presence of potassium carbonate and acetonitrile to form the final product, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine.
Applications De Recherche Scientifique
Ostarine has been studied extensively for its potential therapeutic applications in a variety of medical conditions, including muscle wasting, osteoporosis, and androgen deficiency. In animal studies, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine has been shown to increase muscle mass and bone density, while decreasing fat mass. These effects make it a promising candidate for the treatment of muscle wasting and osteoporosis, which are common conditions in aging populations.
Propriétés
IUPAC Name |
N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c1-22(18-7-3-2-4-8-18)15-16-6-5-9-20(14-16)23-19-12-10-17(21)11-13-19/h5-6,9-14,18H,2-4,7-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEMCDAWLOPOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methylcyclohexanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5188234.png)
![4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5188240.png)
![4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5188251.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5188270.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5188276.png)
![N-[2-(3-pyridinyloxy)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide trifluoroacetate](/img/structure/B5188282.png)
![1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5188289.png)
![7-oxo-7H-benzo[de]anthracen-3-yl acetate](/img/structure/B5188299.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5188324.png)
![3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5188326.png)
![4-(ethylthio)-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5188331.png)